molecular formula C11H13ClN2O4 B2387261 Tert-butyl (4-chloro-3-nitrophenyl)carbamate CAS No. 503524-47-8

Tert-butyl (4-chloro-3-nitrophenyl)carbamate

Cat. No. B2387261
CAS RN: 503524-47-8
M. Wt: 272.69
InChI Key: QSPZPPNAGGOCFE-UHFFFAOYSA-N
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Description

“Tert-butyl (4-chloro-3-nitrophenyl)carbamate” is an organic compound. It has a molecular weight of 272.69 . The IUPAC name for this compound is tert-butyl 4-chloro-3-nitrophenylcarbamate .


Molecular Structure Analysis

The InChI code for “Tert-butyl (4-chloro-3-nitrophenyl)carbamate” is 1S/C11H13ClN2O4/c1-11(2,3)18-10(15)13-7-4-5-8(12)9(6-7)14(16)17/h4-6H,1-3H3,(H,13,15) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Tert-butyl (4-chloro-3-nitrophenyl)carbamate” is a solid at room temperature . The compound should be stored in a refrigerated environment .

Scientific Research Applications

Ketoreductase-assisted Synthesis

“Tert-butyl (4-chloro-3-nitrophenyl)carbamate” is used in the ketoreductase-assisted synthesis of chiral selective compounds . Ketoreductases capable of performing chiral selective reduction in tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate were screened, and ES-KRED-213 and KRED-P1-H01 were the best ones for targeted biotransformation .

Synthesis of Antidepressants

This compound acts as a preliminary ingredient in the synthesis of drugs such as Citalopram and Escitalopram oxalate . These drugs are antidepressants acting specifically by inhibition of serotonin (5-HT) uptake .

Synthesis of Benzohydrols

“Tert-butyl (4-chloro-3-nitrophenyl)carbamate” is also used in the synthesis of different benzohydrols (specifically chlorobenzohydrols) . These are intermediates in preparations of nefopam (analgesic, muscle relaxant, or antidepressant) .

Palladium-catalyzed Synthesis

This compound is used in palladium-catalyzed synthesis of N-Boc-protected anilines . This process is important in the production of various pharmaceuticals.

Synthesis of Pyrroles

“Tert-butyl (4-chloro-3-nitrophenyl)carbamate” is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are a class of organic compounds that are widely used in the pharmaceutical industry.

Asymmetric Transfer Hydrogenation

This compound is used in the asymmetric transfer hydrogenation process . This is a type of chemical reaction where a compound is reduced (gains hydrogen) in the presence of a catalyst, and the process is selective for the formation of one enantiomer over the other .

Safety and Hazards

The safety data sheet (MSDS) for “Tert-butyl (4-chloro-3-nitrophenyl)carbamate” can be found online . It’s important to handle this compound with care, following all safety protocols.

properties

IUPAC Name

tert-butyl N-(4-chloro-3-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(15)13-7-4-5-8(12)9(6-7)14(16)17/h4-6H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPZPPNAGGOCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (4-chloro-3-nitrophenyl)carbamate

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